molecular formula C16H15BrN2O B8369060 5-bromo-N-(4-methoxybenzyl)-3-methylindazole

5-bromo-N-(4-methoxybenzyl)-3-methylindazole

Cat. No. B8369060
M. Wt: 331.21 g/mol
InChI Key: FGNLNSFAGDLCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methoxybenzyl)-3-methylindazole is a useful research compound. Its molecular formula is C16H15BrN2O and its molecular weight is 331.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-methoxybenzyl)-3-methylindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-methoxybenzyl)-3-methylindazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-N-(4-methoxybenzyl)-3-methylindazole

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3-methylindazole

InChI

InChI=1S/C16H15BrN2O/c1-11-15-9-13(17)5-8-16(15)19(18-11)10-12-3-6-14(20-2)7-4-12/h3-9H,10H2,1-2H3

InChI Key

FGNLNSFAGDLCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)CC3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methylindazole 104 (0.2 g, 0.948 mmol) in anhydrous THF (3 mL), cooled in ice bath, was added potassium t-butoxide (0.127 g, 1.13 mmol) and 4-methoxybenzyl chloride (0.14 mL, 1.04 mmol). The reaction mixture was allowed to warmed to room temperature and was stirred for 16 hours. Ethyl acetate (100 mL) was added and the organic layer was washed with saturated ammonium chloride solution, water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography to yield the desired 5-bromo-N-(4-methoxybenzyl)-3-methylindazole 105 (0.29 g, 0.932 mmol) as a mixture of the 1H- and 2H-indazole regioisomers.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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